

Application Note: Comprehensive Characterization of 5-Methyl-2-(trifluoromethyl)cinnamic acid

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 5-Methyl-2-(trifluoromethyl)cinnamic acid |
| CAS No.: | 1017779-24-6 |
| Cat. No.: | B1421179 |

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Introduction

5-Methyl-2-(trifluoromethyl)cinnamic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. The presence of both a methyl and a trifluoromethyl group on the phenyl ring is expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an interesting candidate for drug discovery and development.[1] Accurate and comprehensive analytical characterization is crucial for confirming the identity, purity, and properties of this compound, ensuring reliable and reproducible results in downstream applications.

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of **5-Methyl-2-(trifluoromethyl)cinnamic acid**. The protocols described herein are designed to be self-validating and are grounded in established analytical principles for similar molecules. We will cover chromatographic, spectroscopic, and thermal analysis

techniques, explaining the rationale behind the chosen methodologies and providing step-by-step protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Methyl-2-(trifluoromethyl)cinnamic acid** is fundamental for method development and for predicting its behavior in various experimental settings.

| Property | Value | Source/Method |
|-------------------|---|--|
| Molecular Formula | C ₁₁ H ₉ F ₃ O ₂ | |
| Molecular Weight | 230.18 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | To be determined by DSC | |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO; sparingly soluble in water. | General knowledge of similar compounds |
| pKa | ~4.0 - 4.5 (predicted) | Based on the pKa of cinnamic acid (~4.4) and the electronic effects of the substituents. Computational prediction methods can provide a more precise estimate.[3][4] |

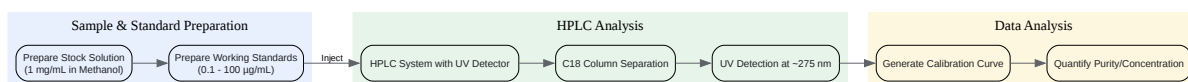
Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for assessing the purity and quantifying cinnamic acid derivatives.[5][6] A reversed-phase method is typically employed, leveraging the nonpolar nature of the C18 stationary phase.

High-Performance Liquid Chromatography (HPLC-UV)

The trifluoromethyl group enhances the lipophilicity of the molecule, which will likely lead to a longer retention time compared to unsubstituted cinnamic acid under reversed-phase conditions. The methyl group will also contribute to this effect.

Workflow for HPLC Method Development:



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Caption: Workflow for HPLC-UV analysis of **5-Methyl-2-(trifluoromethyl)cinnamic acid**.

Protocol: HPLC-UV Analysis

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.
 - Solvent A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
 - Solvent B: Acetonitrile.
- Gradient Program:

| Time (min) | % Solvent A | % Solvent B |
|------------|-------------|-------------|
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 30 | 70 | 30 |

| 35 | 70 | 30 |

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection Wavelength: A UV scan of the compound in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ_{max}), which is expected to be around 275 nm for cinnamic acid derivatives.
- Sample Preparation:
 - Standard Solution: Prepare a stock solution of **5-Methyl-2-(trifluoromethyl)cinnamic acid** in methanol (1 mg/mL). From this, prepare a series of working standards by dilution with the mobile phase.
 - Test Sample: Accurately weigh and dissolve the sample in methanol to a known concentration.
- Data Analysis:
 - Purity Assessment: The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.
 - Quantification: A calibration curve of peak area versus concentration of the standards should be plotted to quantify the compound in a sample. The linearity of the method should be established ($R^2 > 0.999$).

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of **5-Methyl-2-(trifluoromethyl)cinnamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum will confirm the presence of the aromatic, vinylic, and methyl protons. The trans-configuration of the double bond can be confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons.

- Expected Chemical Shifts (in CDCl_3 or DMSO-d_6):
 - Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm.
 - Vinylic Protons: Two doublets, one around 6.4 ppm (α -proton) and the other around 7.7 ppm (β -proton), with a coupling constant of approximately 16 Hz.
 - Methyl Protons: A singlet around 2.4 ppm.
 - Carboxylic Acid Proton: A broad singlet at >10 ppm (can be exchanged with D_2O).

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show distinct signals for each carbon atom in the molecule.

- Expected Chemical Shifts (in CDCl_3 or DMSO-d_6):
 - Carbonyl Carbon: ~ 170 - 175 ppm.[\[7\]](#)
 - Aromatic and Vinylic Carbons: ~ 115 - 150 ppm.

- Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.
- Methyl Carbon: ~20-25 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the CF₃ group is sensitive to its electronic environment.[8]

- Expected Chemical Shift: A singlet in the range of -60 to -65 ppm relative to CFCl₃. [9][10]

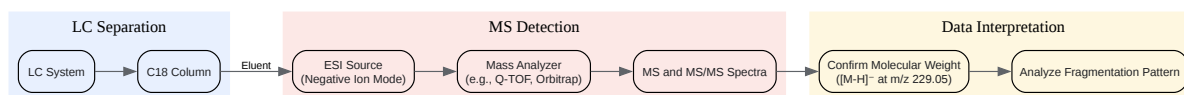
Protocol: NMR Analysis

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.
- Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Workflow for LC-MS Analysis:



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Caption: Workflow for LC-MS analysis of **5-Methyl-2-(trifluoromethyl)cinnamic acid**.

Protocol: LC-MS Analysis

- Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
- Chromatographic Conditions: Use the same HPLC conditions as described above.
- MS Parameters:
 - Ionization Mode: Negative ion mode is preferred for carboxylic acids, which will readily deprotonate to form $[M-H]^-$.
 - Expected Molecular Ion: $[M-H]^-$ at m/z 229.05.
 - Fragmentation Analysis (MS/MS): The primary fragmentation is expected to be the loss of CO_2 (44 Da) from the carboxylate group. Further fragmentation of the aromatic ring may also be observed.^{[11][12]}
- Data Analysis: Confirm the molecular weight from the full scan mass spectrum. Use MS/MS to elucidate the fragmentation pattern and confirm the structure.

Thermal Analysis

Thermal analysis provides information about the thermal stability and melting behavior of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the crystalline purity of the sample. A sharp melting endotherm is indicative of a pure crystalline compound.

Protocol: DSC Analysis

- Instrumentation: A differential scanning calorimeter.

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
- Heating Program: Heat the sample from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13]
- Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The sharpness of the peak provides an indication of purity.

Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of **5-Methyl-2-(trifluoromethyl)cinnamic acid**. The combination of chromatographic, spectroscopic, and thermal techniques allows for unambiguous confirmation of the compound's identity, purity, and key physicochemical properties. These protocols are designed to be readily implemented in a research or quality control laboratory setting, ensuring the reliability of data for drug discovery and development professionals.

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